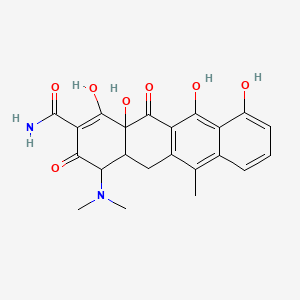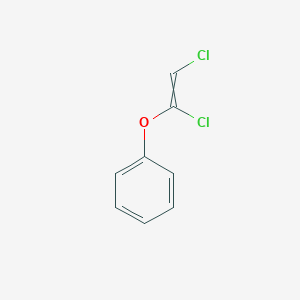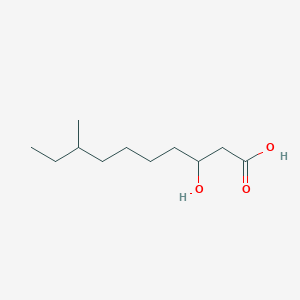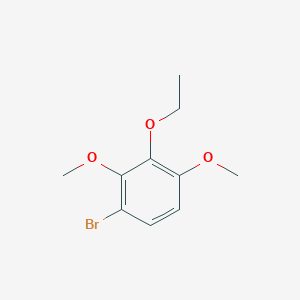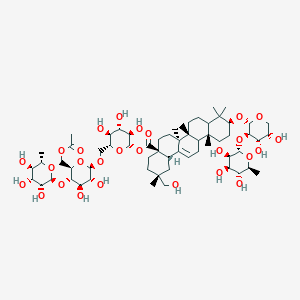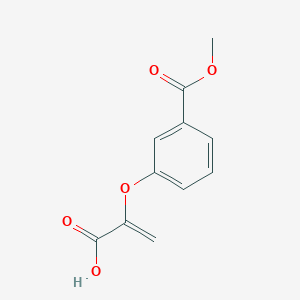
Chorismeron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chorismeron is an organic compound with significant relevance in life sciences research. It is known for its utility in various biochemical and pharmaceutical studies. The compound is characterized by its molecular formula C11H10O5 and a molecular weight of 222.196 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chorismeron can be synthesized through a series of organic reactions involving specific reagents and conditions. The preparation method typically involves the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300). The compound is dissolved in DMSO to create a mother liquor, which is then mixed with PEG300, Tween 80, and distilled water to achieve the desired concentration .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound is primarily produced for research purposes. The production process involves stringent quality control measures to ensure the purity and stability of the compound for scientific applications .
Analyse Chemischer Reaktionen
Types of Reactions: Chorismeron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: this compound can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Chorismeron has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is employed in studies related to metabolic pathways and enzyme functions.
Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: this compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of Chorismeron involves its interaction with specific molecular targets and pathways. The compound is known to act on enzymes involved in metabolic processes, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Chorismeron can be compared with other similar compounds, such as:
Chorismate: A precursor in the biosynthesis of aromatic amino acids.
Isochorismate: An isomer of chorismate involved in various metabolic pathways.
Uniqueness: this compound is unique due to its specific structural features and its versatility in scientific research. Unlike chorismate and isochorismate, this compound has distinct applications and properties that make it valuable in various fields of study .
Eigenschaften
IUPAC Name |
2-(3-methoxycarbonylphenoxy)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-7(10(12)13)16-9-5-3-4-8(6-9)11(14)15-2/h3-6H,1H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIONLYHLHLYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
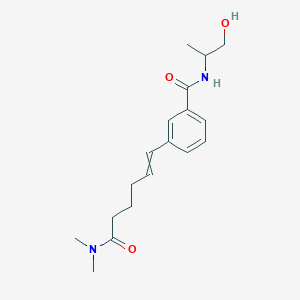
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
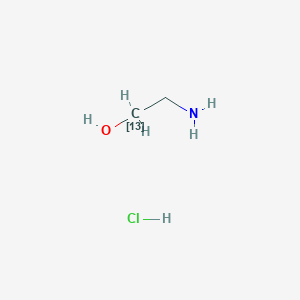

![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
